2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and pyrazole rings, which are aromatic and contribute to the compound’s stability. The ethanamine group would provide a site for potential reactions or further modifications .
Chemical Reactions Analysis
As an aromatic compound with an amine group, “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine” could participate in various chemical reactions. The amine group could act as a nucleophile in substitution reactions or could be protonated under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would contribute to its stability and potentially its solubility in organic solvents. The amine group could form hydrogen bonds, which could influence its solubility in water and its boiling and melting points .
Scientific Research Applications
Chemical Synthesis and Structural Diversity
Research has explored the use of related compounds in chemical synthesis to create structurally diverse libraries. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, was used as a starting material in various alkylation and ring closure reactions. This process generated a range of compounds including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, benzodiazepines, among others (Roman, 2013).
Catalysis and Polymerization
A study investigated the use of pyrazolylamine ligands, similar in structure to the compound , in catalyzing the oligomerization and polymerization of ethylene. The ligands, when activated with aluminum co-catalysts, demonstrated the ability to produce various polyethylene types, showcasing the versatility of these compounds in polymer science (Obuah et al., 2014).
Medicinal Chemistry Applications
In medicinal chemistry, similar compounds have been synthesized and evaluated for their antidepressant activities. For instance, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were created and assessed for their potential as antidepressant medications. This highlights the applicability of such compounds in the development of new therapeutic agents (Mathew et al., 2014).
Material Science and Functional Modification
Another study focused on modifying polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including pyrazol-derivatives, to enhance their properties for potential medical applications. This kind of functional modification indicates the role of such compounds in material science, particularly in creating materials with improved thermal stability and biological activities (Aly & El-Mohdy, 2015).
Future Directions
Mechanism of Action
Pyrazole derivatives
have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The exact mechanism of action would depend on the specific derivative and its targets.
Thiophene derivatives
, on the other hand, are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antipyretic, antimicrobial, antiviral, anticancer, antidiabetic, and antitubercular activities . The mechanism of action of these compounds is also dependent on their specific structure and targets.
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Properties
IUPAC Name |
2-(5-thiophen-3-yl-1H-pyrazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1,3,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFQBSVSFWJDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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